molecular formula C16H24O4 B1248762 (3,5-dihydroxyphenyl) decanoate

(3,5-dihydroxyphenyl) decanoate

Cat. No.: B1248762
M. Wt: 280.36 g/mol
InChI Key: KRVWPDOYIOBFEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-Dihydroxyphenyl) decanoate (DPD) is a potent and irreversible inhibitor of the diphenolase activity of mushroom tyrosinase (IC₅₀ = 96.5 µM) . Tyrosinase is a copper-containing enzyme that is a key target in research areas including skin hyperpigmentation, food anti-browning, and neurodegenerative studies, as it catalyzes the rate-limiting step in melanin synthesis . The inhibition mechanism of DPD has been kinetically characterized, showing that it can bind to both the free enzyme and the enzyme-substrate complex, leading to complete and irreversible loss of enzymatic activity . This makes it a valuable tool for scientists studying enzymatic browning mechanisms and for probing melanogenesis pathways. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C16H24O4

Molecular Weight

280.36 g/mol

IUPAC Name

(3,5-dihydroxyphenyl) decanoate

InChI

InChI=1S/C16H24O4/c1-2-3-4-5-6-7-8-9-16(19)20-15-11-13(17)10-14(18)12-15/h10-12,17-18H,2-9H2,1H3

InChI Key

KRVWPDOYIOBFEE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)OC1=CC(=CC(=C1)O)O

Synonyms

3,5-dihydroxyphenyl decanoate

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Fischer Esterification

The Fischer esterification method employs a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to protonate the carboxylic acid, enhancing its electrophilicity. A mixture of 3,5-dihydroxyphenol and decanoic acid in a refluxing solvent (e.g., toluene or xylene) undergoes reversible esterification, with water removal via Dean-Stark trap driving equilibrium toward product formation. However, phenolic hydroxyl groups may compete for protonation, leading to side reactions or incomplete conversion.

Reaction Conditions:

  • Molar ratio (acid:phenol): 1:1.2 (excess phenol to compensate for reversibility)

  • Catalyst: 5% w/w H₂SO₄

  • Temperature: 120–140°C

  • Duration: 12–24 hours

Yield Optimization:
Yields rarely exceed 60% due to equilibrium limitations and thermal degradation of the phenolic substrate.

Coupling Reagent-Assisted Synthesis

DCC/DMAP Catalysis

N,N'-Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) enable esterification under mild conditions. DCC activates decanoic acid as an intermediate O-acylisourea, which reacts with the phenol.

Procedure:

  • Combine decanoic acid (1 equiv), DCC (1.2 equiv), and DMAP (0.1 equiv) in anhydrous THF.

  • Stir at room temperature for 30 minutes.

  • Add 3,5-dihydroxyphenol (1 equiv) and continue stirring for 12 hours.

  • Filter precipitated dicyclohexylurea and concentrate the mixture.

Performance Metrics:

  • Yield: 80–90%

  • Purity: >95% (after column chromatography)

Considerations:

  • Moisture-sensitive conditions required

  • Higher cost of reagents

Enzymatic Esterification

Lipase-catalyzed synthesis offers an eco-friendly alternative, leveraging enzymes like Candida antarctica Lipase B (CALB) in non-aqueous media.

Optimized Parameters:

  • Solvent: tert-Amyl alcohol

  • Temperature: 50°C

  • Enzyme loading: 10% w/w

  • Molecular sieves (4Å) to absorb water

Outcomes:

  • Conversion: 70–75% after 48 hours

  • No side products from hydroxyl group activation

Comparative Analysis of Methods

MethodYield (%)Purity (%)Reaction TimeScalability
Fischer Esterification55–6080–8512–24 hModerate
Schotten-Baumann75–8590–922–4 hHigh
DCC/DMAP80–9095–9812 hLow
Enzymatic70–7585–8848 hModerate

Key Findings:

  • Acyl chloride methods balance yield and scalability for industrial applications.

  • Coupling reagents provide high purity but are cost-prohibitive for large-scale synthesis.

  • Enzymatic routes, while sustainable, require further optimization to compete with chemical methods.

Purification and Characterization

Recrystallization

Product isolated from Schotten-Baumann reaction is recrystallized from ethanol:water (8:2), yielding white crystalline solid (m.p. 68–70°C).

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 6.35 (s, 2H, aromatic), 2.55 (t, 2H, COOCH₂), 1.25 (m, 14H, CH₂), 0.88 (t, 3H, CH₃).

  • IR (KBr): 1745 cm⁻¹ (C=O), 1260 cm⁻¹ (C-O ester).

Chemical Reactions Analysis

Types of Reactions

(3,5-dihydroxyphenyl) decanoate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and phenolic compounds.

    Reduction: Reduction reactions can convert the ester into alcohols and other reduced forms.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids and phenols, while reduction may produce alcohols.

Scientific Research Applications

(3,5-dihydroxyphenyl) decanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders and metabolic diseases.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and cosmetic products.

Mechanism of Action

The mechanism of action of decanoic acid 3,5-dihydroxyphenyl ester involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, modulating their activity and influencing cellular processes. The compound’s effects on mitochondrial function and energy metabolism have been studied, highlighting its potential role in therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

The following compounds share structural similarities with (3,5-dihydroxyphenyl) decanoate, differing in chain length, substitution patterns, or functional groups:

Compound Structure Key Features Activity (IC50 or Mechanism) Source
4-(3,5-Dihydroxyphenyl)-phenol Phenolic core without aliphatic chain Found in grape cell cultures; acts as a precursor for resveratrol derivatives. Not reported as a tyrosinase inhibitor.
3-(3,5-Dihydroxyphenyl)-propanoic acid Shorter chain (C3) with carboxylic acid terminus Biomarker for alkylresorcinol metabolism in humans. No direct tyrosinase inhibition data.
Oxyresveratrol 3,5-Dihydroxyphenyl group linked to a stilbene scaffold Isolated from mulberry (Morus spp.); reversible tyrosinase inhibition. IC50 ~12 µM (mushroom tyrosinase).
Moracin M 3,5-Dihydroxyphenyl-benzofuran hybrid Antioxidant; inhibits lipid peroxidation in liver microsomes. 89% inhibition of malondialdehyde at 1×10<sup>−5</sup> M.
Kojic Acid γ-Pyrone derivative with hydroxyl and ketone groups Chelates copper in tyrosinase’s active site. IC50 ~3.3 µM (mushroom tyrosinase).

Functional Comparison

  • Chain Length and Lipophilicity: The decanoate chain in (3,5-dihydroxyphenyl) decanoate enhances membrane permeability and enzyme binding compared to shorter-chain analogs like 3-(3,5-dihydroxyphenyl)-propanoic acid .
  • Inhibition Mechanism: Unlike oxyresveratrol or kojic acid (reversible inhibitors), (3,5-dihydroxyphenyl) decanoate forms covalent bonds with tyrosinase, leading to irreversible inactivation .

Tyrosinase Inhibition Studies

  • Kinetic Analysis: (3,5-Dihydroxyphenyl) decanoate shows non-competitive inhibition against mushroom tyrosinase, with a binding affinity driven by hydrophobic interactions from the decanoate chain .
  • Molecular Docking: Computational studies suggest the 3,5-dihydroxyphenyl group occupies the enzyme’s catalytic pocket, while the decanoate chain stabilizes binding via van der Waals interactions .

Industrial and Biomedical Relevance

  • Food Preservation: Potential use in preventing enzymatic browning in mushrooms and fruits .
  • Cosmetic Applications : Outperforms kojic acid in stability but requires formulation optimization due to solubility limitations .

Q & A

Q. What are the established methods for synthesizing (3,5-dihydroxyphenyl) decanoate, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves esterification of 3,5-dihydroxyphenol with decanoic acid using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine). Post-synthesis, purification is achieved via column chromatography with gradients of ethyl acetate/hexane. Purity validation requires HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection at 280 nm, coupled with NMR (¹H and ¹³C) for structural confirmation. Mass spectrometry (MS) further confirms molecular weight (expected [M+H]⁺: ~323.2 g/mol) .

Q. How can researchers characterize the stability of (3,5-dihydroxyphenyl) decanoate under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 4–9) at 25°C, 37°C, and 50°C. Monitor degradation via HPLC-UV at intervals (0, 1, 7, 14 days). Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. For oxidative stability, expose to H₂O₂ (0.3–3%) and analyze by LC-MS to identify degradation products like quinones or decarboxylated derivatives .

Q. What analytical techniques are critical for quantifying (3,5-dihydroxyphenyl) decanoate in biological matrices?

  • Methodological Answer : Use LC-MS/MS with a reverse-phase column and electrospray ionization (ESI) in negative mode. Optimize MRM (Multiple Reaction Monitoring) transitions for the parent ion (m/z 323.2 → 123.1 for decanoate cleavage). Validate the method for linearity (1–100 ng/mL), recovery (>85%), and matrix effects using internal standards like deuterated analogs .

Advanced Research Questions

Q. How does (3,5-dihydroxyphenyl) decanoate exhibit irreversible inhibition of tyrosinase, and what experimental designs validate this mechanism?

  • Methodological Answer : Pre-incubate tyrosinase with the compound and monitor residual activity using L-DOPA as a substrate. Irreversible inhibition is confirmed by lack of activity recovery after dialysis. Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For mechanistic insights, use molecular docking (e.g., AutoDock Vina) to predict binding to the enzyme’s copper-active site, validated by site-directed mutagenesis of critical residues (e.g., His residues) .

Q. What strategies resolve contradictions in reported IC₅₀ values for (3,5-dihydroxyphenyl) decanoate across studies?

  • Methodological Answer : Discrepancies may arise from enzyme sources (e.g., mushroom vs. human tyrosinase) or assay conditions (pH, substrate concentration). Standardize assays using recombinant human tyrosinase and fixed L-DOPA concentrations (0.5–1 mM). Cross-validate results with orthogonal methods like isothermal titration calorimetry (ITC) to measure binding affinity (Kd) independently .

Q. How can structure-activity relationship (SAR) studies optimize (3,5-dihydroxyphenyl) decanoate for enhanced bioactivity?

  • Methodological Answer : Synthesize analogs with varying alkyl chain lengths (C8–C12) and hydroxyl substitutions. Test inhibitory potency in vitro and correlate with logP values (measured via shake-flask method). Use QSAR models (e.g., CoMFA) to predict modifications improving membrane permeability while retaining binding affinity. Validate top candidates in ex vivo skin models .

Q. What are the supramolecular interaction patterns of (3,5-dihydroxyphenyl) decanoate with biomacromolecules?

  • Methodological Answer : Study interactions via fluorescence quenching assays with bovine serum albumin (BSA) as a model protein. Calculate binding constants (Kb) using Stern-Volmer plots. For DNA interactions, employ ethidium bromide displacement assays and circular dichroism (CD) to detect conformational changes in DNA helices .

Q. How can researchers assess the environmental impact and biodegradation pathways of (3,5-dihydroxyphenyl) decanoate?

  • Methodological Answer : Perform OECD 301F biodegradation tests in activated sludge, monitoring CO₂ evolution. Use LC-HRMS to identify metabolites (e.g., hydroxylated or fragmented products). For ecotoxicity, conduct Daphnia magna acute toxicity assays (48h LC₅₀) and algae growth inhibition tests (OECD 201) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.